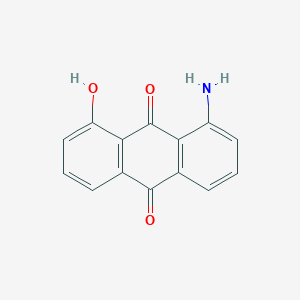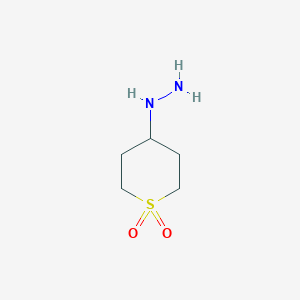
6-Hydroxy-2-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 2nd position on the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process.
化学反应分析
Types of Reactions
6-Hydroxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-oxo-2-methylisoquinolin-1(2H)-one, while reduction can produce 6-hydroxy-2-methylisoquinoline.
科学研究应用
6-Hydroxy-2-methylisoquinolin-1(2H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
6-Hydroxyisoquinoline: Lacks the methyl group at the 2nd position.
2-Methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 6th position.
6-Methoxy-2-methylisoquinolin-1(2H)-one: Has a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-Hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
6-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(12)2-3-9(7)10(11)13/h2-6,12H,1H3 |
InChI 键 |
SLHQPFQVVOCOIW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


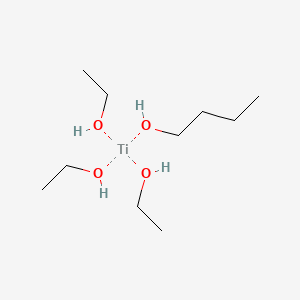
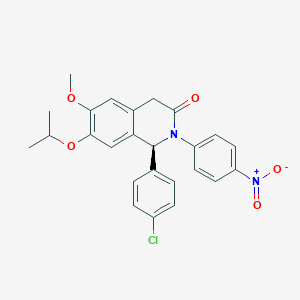
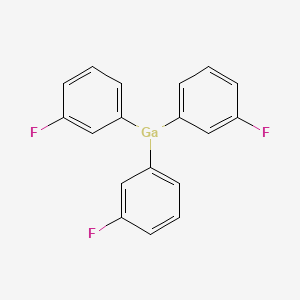
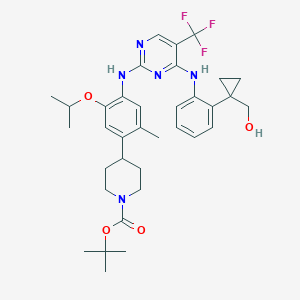
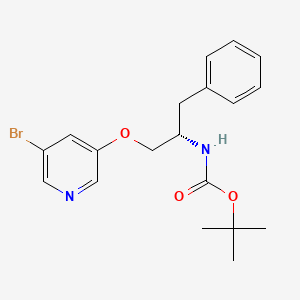
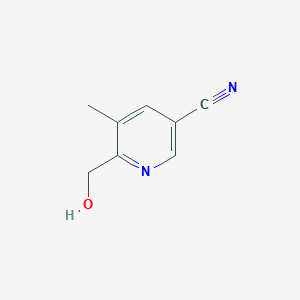
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)

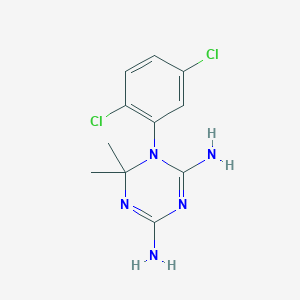
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)

